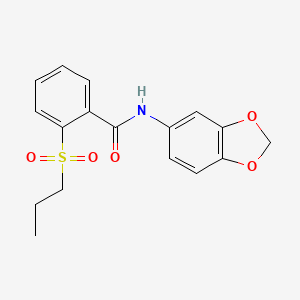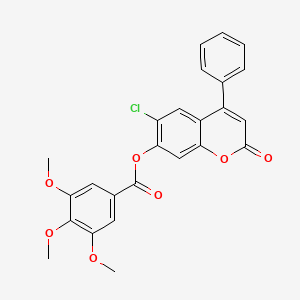![molecular formula C23H21NO4S B14958661 6-ethyl-7-[(4-methoxybenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14958661.png)
6-ethyl-7-[(4-methoxybenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with various functional groups including an ethyl group, a methoxyphenylmethoxy group, and a thiazolyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced by reacting the chromenone intermediate with 4-methyl-1,3-thiazole-2-amine under acidic conditions.
Methoxylation: The methoxyphenylmethoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenone derivatives.
Aplicaciones Científicas De Investigación
6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Similar structure but with a hydroxyl group instead of a methoxyphenylmethoxy group.
6-ETHYL-7-[(4-HYDROXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Similar structure but with a hydroxylphenylmethoxy group instead of a methoxyphenylmethoxy group.
Uniqueness
The presence of the methoxyphenylmethoxy group in 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE imparts unique chemical and biological properties, distinguishing it from other similar compounds. This unique structure may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H21NO4S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
6-ethyl-7-[(4-methoxyphenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C23H21NO4S/c1-4-16-9-18-21(28-12-19(22(18)25)23-24-14(2)13-29-23)10-20(16)27-11-15-5-7-17(26-3)8-6-15/h5-10,12-13H,4,11H2,1-3H3 |
Clave InChI |
GLGYZDBKEBVULS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC(=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one](/img/structure/B14958580.png)

![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14958589.png)

![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958621.png)

![N-methyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14958640.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine](/img/structure/B14958646.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B14958654.png)
![trans-4-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14958659.png)

![2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B14958667.png)
![N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14958671.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14958675.png)
